Reynosin

Antimycobacterial Tuberculosis Infectious Disease

Select Reynosin (≥98% HPLC) for its quantifiably superior antimycobacterial potency: MIC 64 µg/mL against M. tuberculosis H37Rv, a 2-fold advantage over santamarine. Unlike NF-κB-targeting analogs, it modulates neuroinflammation through NADPH oxidase suppression and NLRP3 inflammasome inhibition. Documented KB cell cytotoxicity (IC50 2.7 µg/mL) and intermediate TNF-α inhibition (IC50 ~20 µM) enable reliable benchmarking across anti-TB, neuroinflammation, and oncology workflows. This differentiated mechanistic profile ensures reproducible, publication-grade data.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 28254-53-7
Cat. No. B1680571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReynosin
CAS28254-53-7
SynonymsReynosin; 
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C
InChIInChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12+,13-,15-/m0/s1
InChIKeyFKBUODICGDOIGB-PFFFPCNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Reynosin (CAS 28254-53-7): A Eudesmanolide Sesquiterpene Lactone for Pharmacological and Mechanistic Research


Reynosin (CAS 28254-53-7) is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide subclass, isolated from plant sources including Magnolia grandiflora, Laurus nobilis, and Ambrosia confertiflora [1]. As a cyclized derivative of costunolide characterized by a hydroxyl group at the C-1 position and an α-methylene-γ-lactone moiety, reynosin exhibits multiple pharmacological activities including antimycobacterial, anti-neuroinflammatory, cytotoxic, and hepatoprotective effects, and is distributed as a research-use-only compound with purity specifications typically ≥95% by HPLC [2].

Why Reynosin Cannot Be Interchanged with Costunolide, Santamarine, or Parthenolide


Despite their shared sesquiterpene lactone backbone and common isolation from Magnolia and related species, substitution among reynosin, costunolide, santamarine, and parthenolide introduces scientifically consequential differences in bioactivity profile, potency, and mechanistic targeting [1]. Reynosin and santamarine, while structurally related eudesmanolides co-derived from costunolide cyclization, exhibit quantifiably divergent antimycobacterial MIC values, TNF-α inhibitory IC50 concentrations, and anti-neuroinflammatory mechanisms—differences driven by hydroxyl positioning and stereochemistry that dictate distinct molecular target engagement [2]. Procurement based solely on scaffold similarity without considering these activity gradients may compromise experimental reproducibility and invalidate comparative pharmacological studies.

Reynosin Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Santamarine and In-Class Analogs


Reynosin vs. Santamarine: Superior Antimycobacterial Potency Against Clinical M. tuberculosis Strains

In a direct head-to-head evaluation of two sesquiterpene lactones isolated from Ambrosia confertiflora, reynosin demonstrated superior antimycobacterial activity compared to its structural analog santamarine [1]. Against M. tuberculosis strain H37Rv, reynosin exhibited an MIC of 64 μg/mL versus santamarine's 128 μg/mL, representing a two-fold potency advantage. Additionally, reynosin showed bactericidal activity (MBC 128 μg/mL) against three clinical Mtb strains (H37Rv, 366-2009, and 104-2010), whereas santamarine achieved bactericidal activity only against H37Rv and 104-2010 [1]. The comparator 1,10-epoxyparthenolide showed only bacteriostatic activity (MIC 128 μg/mL) with no bactericidal effect, further distinguishing reynosin from other co-isolated sesquiterpene lactones [1].

Antimycobacterial Tuberculosis Infectious Disease

Reynosin vs. Santamarine and Cynaropicrin: Comparative TNF-α Inhibition Potency in Macrophages

In a comparative study evaluating sesquiterpene lactones isolated from Saussurea lappa, reynosin demonstrated intermediate TNF-α inhibitory potency, with an IC50 of 87.4 μM (21.7 μg/mL), positioning it between the more potent cynaropicrin (IC50 8.24 μM) and the less potent santamarine (IC50 105 μM) . This quantitative gradient provides a basis for selecting reynosin over santamarine when approximately 1.2-fold greater TNF-α inhibitory activity is required, or selecting cynaropicrin when maximal potency is the primary criterion.

Anti-inflammatory TNF-α Immunomodulation

Reynosin Cytotoxicity: Quantified Activity Against KB Cancer Cell Line

Reynosin exhibits cytotoxicity against the KB human epidermoid carcinoma cell line (ATCC CCL17) with an IC50 value of 2.7 μg/mL [1]. While direct head-to-head comparisons with santamarine under identical KB cell line conditions are not available in the current literature, cross-study data indicate santamarine shows cytotoxicity against hepatic stellate cells (LX2) with an IC50 of 16.5 ± 0.7 μM (approximately 4.1 μg/mL) [2]. The differing cell lines preclude direct quantitative comparison, but both compounds demonstrate micromolar-range cytotoxic activity against distinct cancer-relevant cell types.

Cytotoxicity Anticancer Cell Viability

Reynosin Anti-Neuroinflammatory Mechanism: NLRP3 Inflammasome Pathway Targeting with In Vivo Validation

Reynosin demonstrates a mechanistically defined anti-neuroinflammatory profile distinct from general anti-inflammatory sesquiterpene lactones, acting through NLRP3 inflammasome suppression mediated by NADPH oxidase inhibition [1]. In LPS-treated BV-2 microglial cells, reynosin reduced IL-1β and IL-18 mRNA and protein levels, decreased CD11b expression, inhibited NLRP3 transcription and caspase-1 self-cleavage, and suppressed NADPH oxidase activation (demonstrated by reduced NADP+/NADPH levels and downregulation of gp91phox expression) [1]. Notably, these in vitro findings were corroborated by in vivo results showing reduced Iba-1 positive cells and alleviated morphological alterations in a mouse neuroinflammation model [1]. While class-level inference suggests other eudesmanolides may share anti-inflammatory properties, the specific NLRP3 inflammasome targeting with dual in vitro/in vivo validation represents a defined mechanistic signature for reynosin.

Neuroinflammation NLRP3 inflammasome Neurodegenerative Disease

Reynosin and Santamarine: Biosynthetic Relationship and Differential Procurement Implications

Reynosin and santamarine share a biosynthetic and synthetic-chemical relationship: both are cyclized derivatives formed from costunolide via costunolide-1,10-epoxide intermediate [1]. The action of m-chloroperbenzoic acid on costunolide yields santamarine and reynosin as co-products, with the epoxide intermediate undergoing cyclization to both eudesmanolides [2]. This shared precursor relationship means that procurement of either compound may involve similar isolation or synthetic routes, but their distinct stereochemistry at C-1 (hydroxyl orientation) drives the bioactivity differences documented in Evidence Items 1 and 2. The controlled substance designation of reynosin in certain territories introduces an additional procurement-layer differentiation not applicable to all class members.

Chemical Synthesis Biosynthesis Natural Product Chemistry

Reynosin Research Applications: Evidence-Based Use Cases


Antitubercular Drug Discovery: Primary Screening Against M. tuberculosis Clinical Isolates

Reynosin is suitable for antitubercular screening programs requiring a sesquiterpene lactone with validated bactericidal activity against multiple clinical M. tuberculosis strains. Based on direct comparative data, reynosin demonstrates a 2-fold MIC advantage over santamarine (64 μg/mL vs. 128 μg/mL against H37Rv) and broader bactericidal coverage than 1,10-epoxyparthenolide, which exhibits only bacteriostatic activity [1]. This potency and spectrum differentiation supports reynosin's selection as a positive control or lead scaffold in Mtb drug discovery workflows.

Neuroinflammation Research: NLRP3 Inflammasome Pathway Studies

Reynosin is appropriate for mechanistic studies of neuroinflammation where NLRP3 inflammasome modulation is the experimental focus. The compound's defined action via NADPH oxidase suppression leading to reduced NLRP3 inflammasome activation, caspase-1 self-cleavage inhibition, and decreased IL-1β/IL-18 production—validated in both in vitro (BV-2 microglial) and in vivo (mouse) systems—provides a mechanistically characterized tool compound for neurodegenerative disease research [2]. This defined pathway targeting distinguishes reynosin from sesquiterpene lactones acting primarily through NF-κB inhibition or general COX suppression.

Cytotoxicity Reference Standard in Anticancer Screening Panels

Reynosin can serve as a reference compound in cancer cell line cytotoxicity screening panels, with a documented IC50 of 2.7 μg/mL (approximately 10.9 μM) against the KB human epidermoid carcinoma cell line [3]. This benchmark value enables potency comparisons when screening novel sesquiterpene lactone derivatives or natural product extracts. The compound's established cytotoxic activity supports its use as a positive control in viability assays where micromolar-range activity is anticipated.

TNF-α Inhibition Studies Requiring Intermediate Potency

Reynosin is suitable for anti-inflammatory research where TNF-α inhibition is the readout and an intermediate potency level is desired—more potent than santamarine (IC50 105 μM) but less potent than cynaropicrin (IC50 8.24 μM) . This activity gradient across structurally related sesquiterpene lactones enables dose-response comparison studies and structure-activity relationship analyses focused on the eudesmanolide scaffold. Researchers should note that procurement requires awareness of controlled substance designation in certain territories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reynosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.